2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxyphenyl group, an indolinone moiety, and an ethanesulfonamide linkage, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone moiety can be synthesized through a cyclization reaction of an appropriate precursor, such as an o-nitrobenzyl derivative, under reducing conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The indolinone moiety can be reduced to form an indoline derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-indolinyl)ethanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide may involve:
Molecular Targets: Binding to enzymes or receptors that are sensitive to sulfonamide compounds.
Pathways Involved: Inhibition of bacterial folate synthesis or disruption of cell signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Indomethacin: An indole derivative with anti-inflammatory effects.
Methoxyphenyl Derivatives: Compounds with various biological activities.
Uniqueness
2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide is unique due to its combination of a methoxyphenyl group, an indolinone moiety, and a sulfonamide linkage, which may confer distinct chemical and biological properties compared to other sulfonamides or indole derivatives.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-15-5-2-12(3-6-15)8-9-24(21,22)19-14-4-7-16-13(10-14)11-17(20)18-16/h2-7,10,19H,8-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZPYHBTLDZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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